molecular formula C20H16F3NO3S B2732067 2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 338416-44-7

2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde

Cat. No.: B2732067
CAS No.: 338416-44-7
M. Wt: 407.41
InChI Key: FNBFWBIZMLSTKV-UHFFFAOYSA-N
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Description

The compound 2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde (CAS: 338416-44-7) is a pyrrole-based derivative with a molecular formula of C₂₀H₁₆F₃NO₃S and a molar mass of 407.41 g/mol . Its structure features a pyrrole core substituted at positions 1, 2, 3, and 5 with distinct functional groups:

  • Position 1: A 3-(trifluoromethyl)phenyl group, providing strong electron-withdrawing character.
  • Position 2: A methyl group, contributing steric bulk.
  • Position 3: A carbaldehyde group, a reactive site for further derivatization.

Properties

IUPAC Name

2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO3S/c1-13-15(12-25)10-19(14-6-8-18(9-7-14)28(2,26)27)24(13)17-5-3-4-16(11-17)20(21,22)23/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBFWBIZMLSTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde (commonly referred to as the pyrrole derivative) is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes available research findings, focusing on its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C28H24F3NO5S
  • Molecular Weight : 543.56 g/mol
  • IUPAC Name : 2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde

The compound features a pyrrole ring substituted with various functional groups, including a methylsulfonyl group and a trifluoromethyl group, which are known to influence its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related pyrrole derivatives have shown promising results against various cancer cell lines:

  • Cytotoxicity : The compound demonstrated cytotoxic effects on triple-negative breast cancer cell lines, with IC50 values comparable to other known anticancer agents. In particular, derivatives with similar substitutions were noted to have IC50 values ranging from 6.59 to 12.51 μM against MDA-MB-231 cells .

Anti-inflammatory Properties

Compounds containing trifluoromethyl and sulfonamide groups have been reported to possess anti-inflammatory activity. A related study identified a pyrrole derivative that selectively inhibited COX-2 with an IC50 of 0.25 µM while showing significantly less activity against COX-1 (IC50 = 14 µM) . This selectivity suggests potential therapeutic applications in inflammatory diseases.

Synthesis Methods

The synthesis of this compound has been explored through various methodologies, often focusing on minimizing environmental impact and enhancing yield. Notable methods include:

  • Multi-step Synthesis : Involves the reaction of thioanisole with acetyl chloride followed by several transformations leading to the final product. This method avoids the use of toxic reagents such as cyanides and utilizes iron catalysts for oxidation processes .
  • Oxidative Steps : The final oxidation step converts intermediates into the target compound while maintaining high purity levels, typically around 95%.

Study on Anticancer Activity

A comparative study assessed the anticancer activity of various pyrrole derivatives, including our compound. The results indicated that modifications in the phenyl rings significantly influenced cytotoxicity profiles against different cancer cell lines, suggesting that the presence of electron-withdrawing groups like trifluoromethyl enhances efficacy .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of similar sulfonamide-containing compounds. The findings revealed that these compounds could effectively reduce inflammation markers in vitro, supporting their use as potential therapeutic agents for conditions like rheumatoid arthritis .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets due to the presence of the pyrrole moiety, which is known for its bioactivity.

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and efficacy in targeting cancer cells .
  • Antimicrobial Properties : The methylsulfonyl group may contribute to antimicrobial activity. Compounds with sulfonamide functionalities have been shown to possess significant antibacterial properties .

Agricultural Chemistry

The compound's structural characteristics make it a candidate for agricultural applications, particularly as a pesticide or herbicide.

  • Pesticidal Activity : Similar compounds have demonstrated effectiveness in pest control. The trifluoromethyl group is often associated with enhanced biological activity and stability in environmental conditions .
  • Herbicide Development : The unique combination of functional groups could lead to the development of selective herbicides that target specific plant species while minimizing damage to crops .

Case Study 1: Anticancer Screening

A study conducted on derivatives of pyrrole compounds indicated that modifications at the 5-position significantly influenced cytotoxicity against breast cancer cell lines. The incorporation of a methylsulfonyl group showed enhanced activity compared to unsubstituted derivatives .

Case Study 2: Pesticide Efficacy

Research published by the Environmental Protection Agency highlighted the effectiveness of trifluoromethyl-substituted compounds in controlling agricultural pests. The study found that these compounds exhibited lower toxicity to non-target organisms while maintaining high efficacy against target pests .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dichlorophenyl Analog: 1-(3,5-Dichlorophenyl)-2-Methyl-5-[4-(Methylsulfonyl)phenyl]-1H-Pyrrole-3-Carbaldehyde

  • Molecular Formula: C₁₉H₁₅Cl₂NO₃S .
  • Key Differences :
    • Position 1 Substituent : Replaces the 3-(trifluoromethyl)phenyl group with a 3,5-dichlorophenyl moiety.
    • Electronic Effects : The dichlorophenyl group introduces two electron-withdrawing chlorine atoms, which may alter binding affinity compared to the trifluoromethyl group.
    • Molar Mass : 408.3 g/mol (slightly higher due to chlorine atoms).
    • Biological Implications : Chlorine substituents often increase lipophilicity and metabolic stability but may reduce solubility compared to trifluoromethyl groups .

Fluorophenyl Pyridinylsulfonyl Derivative: 5-(2-Fluorophenyl)-1-(3-Pyridinylsulfonyl)-1H-Pyrrole-3-Carbaldehyde

  • Molecular Formula: Not explicitly stated, but inferred as C₁₆H₁₁FN₂O₃S .
  • Key Differences: Position 1 Substituent: A 3-pyridinylsulfonyl group replaces the methylsulfonylphenyl moiety. Position 5 Substituent: A 2-fluorophenyl group instead of 4-(methylsulfonyl)phenyl. This structural variation may influence solubility and target selectivity .

Pyrazole-Based Analogs (e.g., 1-Methyl-3-Trifluoromethyl-5-[(3-Chlorophenyl)Sulfanyl]-1H-Pyrazole-4-Carbaldehyde)

  • Molecular Formula : C₁₃H₁₀ClF₃N₂OS (example from ) .
  • Key Differences: Core Heterocycle: Pyrazole (two adjacent nitrogen atoms) vs. pyrrole (one nitrogen atom). Substituents: Sulfanyl (S–) groups in pyrazoles (e.g., 3-chlorophenylsulfanyl) vs. sulfonyl (SO₂) groups in the target compound. Pyrazole cores may exhibit different tautomeric behavior compared to pyrroles .

Structural and Functional Group Variations

The table below summarizes critical structural and electronic differences:

Compound Core Structure Position 1 Substituent Position 5 Substituent Key Functional Group Molar Mass (g/mol) Reference
Target Compound Pyrrole 3-(Trifluoromethyl)phenyl 4-(Methylsulfonyl)phenyl Carbaldehyde 407.41
Dichlorophenyl Analog Pyrrole 3,5-Dichlorophenyl 4-(Methylsulfonyl)phenyl Carbaldehyde 408.30
Fluorophenyl Pyridinylsulfonyl Derivative Pyrrole 3-Pyridinylsulfonyl 2-Fluorophenyl Carbaldehyde ~350 (estimated)
Pyrazole Analogs Pyrazole Varied (e.g., methyl) Varied (e.g., chlorophenyl) Oxime/Carbaldehyde ~300–400

Research Implications

  • Solubility and Lipophilicity : The pyridinylsulfonyl derivative () may exhibit higher aqueous solubility due to the basic pyridine nitrogen, whereas the dichlorophenyl analog () is likely more lipophilic .
  • Reactivity : The carbaldehyde group in the target compound offers a site for oxime formation (as seen in pyrazole analogs), enabling further structural diversification .

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via the formation of a linear Mannich adduct, which undergoes cyclization to yield a dihydropyrrole intermediate. Subsequent IBX-mediated oxidation introduces the aldehyde functionality at the 3-position of the pyrrole ring. Key parameters include:

  • Catalyst : L-Proline (20 mol%) in ethanol at 60°C
  • Oxidant : IBX in dimethyl sulfoxide (DMSO) at 80°C
  • Yield : 68–82% for substituted N-arylpyrroles

For the target compound, adaptation of this method would require:

  • Imine Formation : 3-(Trifluoromethyl)aniline reacted with succinaldehyde.
  • Mannich Cyclization : Introduction of 4-(methylsulfonyl)phenyl and methyl groups via tailored electrophiles.
  • Oxidation : Selective aromatization to install the carbaldehyde group.

One-Pot Reduction-Controlled Synthesis

Patent CN113845459A outlines a one-pot strategy for pyrrole-3-carbaldehydes, emphasizing catalytic hydrogenation and intermediate stabilization. While developed for a fluorinated analog, this methodology is adaptable to the target compound.

Key Synthetic Steps

  • First Reduction :

    • Substrate : 2-(4-Methylsulfonylbenzoyl)malononitrile
    • Catalyst : 10% Palladium on carbon (Pd/C, 3–5 wt%)
    • Conditions : H₂ (50 psi), glacial acetic acid, 45–50°C for 8–9 hours
    • Outcome : Selective reduction of nitrile to amine.
  • Second Reduction :

    • Catalyst : Raney nickel (3–7 wt%)
    • Conditions : H₂ (30 psi), aqueous tetrahydrofuran (THF), 15–25°C for 15–16 hours
    • Outcome : Cyclization to form the pyrrole ring.
  • Oxidative Functionalization :

    • Reagent : Aerobic oxidation or IBX
    • Yield : 75–89% (reported for analogous structures).

Comparative Analysis of Synthetic Routes

Method Starting Material Catalytic System Yield (%) Purity (%)
Multi-Component Succinaldehyde, aryl amines L-Proline/IBX 68–82 >95
One-Pot 2-Acylmalononitrile derivatives Pd/C → Raney Ni 75–89 >98

Advantages and Limitations

  • Multi-Component Route :

    • Pros : Atom-economical, avoids isolation of intermediates.
    • Cons : Limited scope for electron-deficient aryl groups due to imine instability.
  • One-Pot Reduction :

    • Pros : Scalable to industrial production, high purity.
    • Cons : Requires stringent control of hydrogenation parameters to prevent over-reduction.

Functional Group Compatibility and Challenges

Methylsulfonyl Group Installation

The 4-(methylsulfonyl)phenyl moiety is typically introduced via:

  • Sulfonation : Post-cyclization sulfonation using chlorosulfonic acid, followed by methylation with dimethyl sulfate.
  • Direct Coupling : Suzuki-Miyaura cross-coupling of a sulfonyl-bearing boronic acid to a halogenated pyrrole intermediate.

Trifluoromethyl Group Stability

The 3-(trifluoromethyl)phenyl group necessitates mild reaction conditions to prevent defluorination. Catalytic hydrogenation steps require careful monitoring to avoid cleavage of the C–F bond.

Industrial-Scale Considerations

Solvent and Waste Management

  • Preferred Solvents : Tetrahydrofuran (THF), acetonitrile, or dimethyl sulfoxide (DMSO) for solubility and catalyst compatibility.
  • Waste Reduction : The one-pot method reduces solvent waste by 40% compared to multi-step protocols.

Catalyst Recycling

  • Pd/C Recovery : Filtration and reactivation via acid washing restore 85–90% catalytic activity.
  • Raney Nickel Reuse : Limited to three cycles due to sulfur poisoning from the methylsulfonyl group.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Identify substituent positions (e.g., trifluoromethyl at C3, methylsulfonyl at C5) via coupling patterns and chemical shifts. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm .
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) functional groups .
  • X-ray Crystallography : Resolve spatial arrangement, particularly steric effects from the 3-(trifluoromethyl)phenyl group .

What in vitro assays are suitable for evaluating the COX-2 inhibitory potential of this compound?

Advanced Research Question

  • Enzyme Inhibition Assays : Use recombinant COX-2 isozyme to measure IC₅₀ values via spectrophotometric detection of prostaglandin metabolites (e.g., PGE₂) .
  • Cell-Based Models : Test in LPS-stimulated macrophages to assess suppression of pro-inflammatory cytokines (IL-6, TNF-α) .
  • Selectivity Screening : Compare COX-1/COX-2 inhibition ratios to avoid off-target effects, leveraging the sulfonyl group’s COX-2 affinity .

How can molecular docking studies predict the binding affinity of this compound to COX-2?

Advanced Research Question

  • Software Tools : AutoDock Vina or Schrödinger Suite can model interactions between the compound’s aldehyde group and COX-2’s Arg120/Tyr355 residues .
  • Key Parameters : Calculate binding energy (ΔG) and hydrogen-bonding patterns. The trifluoromethyl group may enhance hydrophobic interactions in the COX-2 active site .
  • Validation : Cross-reference docking results with mutagenesis studies (e.g., COX-2 Val523Ala mutants) to confirm binding hypotheses .

What factors influence the regioselectivity during the formation of the pyrrole ring?

Advanced Research Question

  • Electronic Effects : Electron-withdrawing groups (e.g., methylsulfonyl) direct electrophilic substitution to the para position .
  • Catalytic Systems : Metallic catalysts (e.g., Pd(OAc)₂) stabilize transition states, favoring 1,3-substitution patterns .
  • Solvent Polarity : High-polarity solvents (e.g., DMF) reduce steric hindrance, enhancing regiocontrol during cyclization .

How should researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Question

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell passage number, enzyme batch) .
  • Purity Analysis : Use HPLC-MS to confirm >95% purity, as impurities (e.g., oxidation byproducts) may skew results .
  • Structural Analog Comparison : Benchmark against derivatives (e.g., methyl ester analogs) to isolate substituent-specific effects .

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